methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine core substituted with fluorine atoms and a carboxylate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps:
Formation of the Benzothiazine Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazine ring.
Fluorination: Introduction of fluorine atoms at specific positions on the benzothiazine ring is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for each step, ensuring precise control over reaction conditions to maximize yield and purity.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability, reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA; typically conducted in an organic solvent like dichloromethane at low temperatures.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorinated positions.
Scientific Research Applications
Methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and inflammation.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit enzymes involved in inflammatory pathways.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or neurotransmission, depending on its specific interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-chloro-4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Similar structure but with chlorine atoms instead of fluorine.
Methyl 7-bromo-4-(3-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Bromine-substituted analogue.
Uniqueness
Methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 7-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO4S/c1-23-16(20)15-9-19(12-4-2-3-10(17)7-12)13-6-5-11(18)8-14(13)24(15,21)22/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTRNEFKFMUHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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